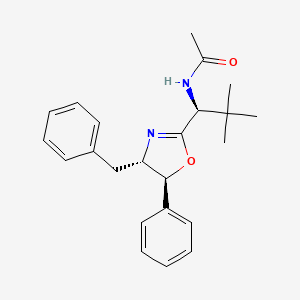

N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide

Description

Historical Development of Mono-Protected Aminomethyl Oxazoline (MPAO) Ligands

The development of oxazoline-based ligands traces its roots to the 1980s, when Brunner et al. first explored oxazoline motifs for asymmetric cyclopropanation, albeit with limited enantioselectivity. Early iterations, such as pyridine-oxazoline hybrids, achieved modest success in hydrosilylation and cyclopropanation reactions, but their utility was constrained by substrate limitations and mechanistic ambiguities. A paradigm shift occurred with the introduction of C~2~-symmetric bisoxazoline (BOX) ligands by Masamune et al. in 1990, which demonstrated exceptional enantioselectivity (up to 99% ee) in copper-catalyzed cyclopropanations. These advances highlighted the importance of ligand rigidity and stereochemical precision.

The advent of MPAO ligands marked a critical juncture in asymmetric catalysis. Unlike earlier bisoxazolines, MPAO ligands integrate a mono-N-protected aminomethyl group, enabling bifunctional catalysis. This design, as detailed in Pd(II)-catalyzed C–H activation studies, allows the ligand to simultaneously coordinate the metal center and participate in substrate activation via concerted metalation-deprotonation (CMD) mechanisms. The incorporation of chiral oxazoline moieties, such as the 4S,5S-configured dihydrooxazol-2-yl unit in N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide, further enhanced stereocontrol by enforcing a well-defined chiral environment around the metal center.

Role of N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide in Modern C–H Activation

N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide exemplifies the synergy between ligand architecture and catalytic performance. Its structure features three critical elements:

- Chiral Oxazoline Core : The 4S,5S-dihydrooxazole ring imposes a rigid C~2~-symmetric geometry, optimizing steric and electronic interactions with transition metals like Pd(II).

- Benzyl and Phenyl Substituents : These groups enhance π-π stacking with aromatic substrates while creating a hydrophobic pocket that stabilizes transition states.

- Mono-N-Protected Acetamide : The acetamide moiety serves as an internal base in CMD mechanisms, lowering the activation barrier for C–H cleavage by 4 kcal/mol compared to traditional acetate ligands.

In Pd(II)-catalyzed C–H arylation and vinylation of cyclobutane carboxylic acids, this ligand enables enantioselectivities exceeding 90% ee, even for substrates with α-hydrogens—a feat unattainable with earlier ligand classes. For example, sequential C–H functionalization reactions mediated by this ligand construct three contiguous stereocenters on cyclobutane rings, showcasing its versatility (Table 1).

Table 1. Performance of N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide in Selected Reactions

| Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| C–H Arylation | Cyclobutylamide | 85 | 92 | |

| C–H Vinylation | Cyclobutylcarboxylate | 78 | 89 | |

| Sequential Arylation/Vinylation | Cyclobutane derivative | 73 | 91 |

Mechanistic studies reveal that the ligand’s acetamide group deprotonates the C–H bond during the CMD step, while the oxazoline nitrogen coordinates Pd(II), preventing dimerization and stabilizing the active monomeric species. Molecular docking simulations further corroborate that the 4S,5S configuration ensures optimal alignment between the substrate and metal center, maximizing enantioselectivity.

Propriétés

Formule moléculaire |

C23H28N2O2 |

|---|---|

Poids moléculaire |

364.5 g/mol |

Nom IUPAC |

N-[(1S)-1-[(4S,5S)-4-benzyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2-dimethylpropyl]acetamide |

InChI |

InChI=1S/C23H28N2O2/c1-16(26)24-21(23(2,3)4)22-25-19(15-17-11-7-5-8-12-17)20(27-22)18-13-9-6-10-14-18/h5-14,19-21H,15H2,1-4H3,(H,24,26)/t19-,20-,21+/m0/s1 |

Clé InChI |

QDHGHLBQJWZMRA-PCCBWWKXSA-N |

SMILES isomérique |

CC(=O)N[C@H](C1=N[C@H]([C@@H](O1)C2=CC=CC=C2)CC3=CC=CC=C3)C(C)(C)C |

SMILES canonique |

CC(=O)NC(C1=NC(C(O1)C2=CC=CC=C2)CC3=CC=CC=C3)C(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Oxazoline Ring Formation via Cyclization

The amino alcohol reacts with N-Fmoc-tert-leucine under Mitsunobu-like conditions to form the oxazoline ring:

Reagents :

-

N-Fmoc-tert-leucine (10.0 mmol)

-

(4S,5S)-4-Benzyl-5-phenyl-1,2-amino alcohol (10.0 mmol)

-

Triphenylphosphine (PPh₃, 30.0 mmol)

-

N,N-Diisopropylethylamine (DIPEA, 30.0 mmol)

-

Carbon tetrachloride (CCl₄, 50.0 mmol)

-

Dichloromethane (DCM, 200 mL)

Procedure :

-

Dissolve N-Fmoc-tert-leucine and amino alcohol in DCM at 0°C.

-

Add PPh₃ and DIPEA, followed by dropwise CCl₄ addition over 3 hours.

-

Stir at room temperature for 24 hours.

-

Concentrate under reduced pressure and purify via silica gel chromatography (hexanes/ethyl acetate).

Mechanism : The reaction proceeds via activation of the carboxylic acid by CCl₄ and PPh₃, forming an acyloxyphosphonium intermediate. Nucleophilic attack by the amino alcohol’s hydroxyl group initiates cyclization, yielding the oxazoline ring.

Deprotection and Acetylation to Final Product

The Fmoc-protected oxazoline undergoes deprotection followed by acetylation:

Deprotection :

-

Reagents : Piperidine (20% v/v in methanol).

-

Procedure : Stir the oxazoline intermediate in methanol/piperidine at room temperature for 2 hours. Remove solvents under vacuum to isolate the free amine.

Acetylation :

-

Reagents : Acetic anhydride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane.

-

Procedure :

Reaction Optimization and Conditions

Critical Parameters

Yield and Scalability

-

Cyclization : 65–75% yield after chromatography.

-

Deprotection/Acetylation : 85–90% yield.

-

Scalability : Demonstrated at 10 mmol scale without significant yield drop.

Characterization Techniques and Data

Physical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃) : Key signals include δ 1.03 (d, J = 6.6 Hz, 6H, tert-leucine CH₃), 4.28 (dd, J = 9.6/8.4 Hz, oxazoline CH), 6.18 (d, J = 8.4 Hz, NH).

-

¹³C NMR : Peaks at δ 22.1 (CH₃), 57.8 (oxazoline C4), 171.2 (C=O).

Comparative Analysis with Related Ligand Syntheses

The Yu group’s method contrasts with alternative ligand preparations:

| Feature | This Method | Traditional Methods |

|---|---|---|

| Stereocontrol | Chiral starting materials | Chiral auxiliaries |

| Cyclization Reagent | PPh₃/CCl₄ | Thionyl chloride |

| Deprotection | Piperidine/MeOH | TFA/DCM |

This approach offers superior stereofidelity and avoids harsh acidic conditions.

Challenges in Synthesis and Resolution

-

Stereochemical Drift : Elevated temperatures during cyclization risk epimerization; strict temperature control is essential.

-

Purification : Silica gel chromatography is required to separate diastereomers.

-

Moisture Sensitivity : The amino alcohol precursor is hygroscopic, necessitating anhydrous conditions .

Analyse Des Réactions Chimiques

Desymmetrization of Isopropyl Groups

A notable application involves the desymmetrization of isopropyl groups , a reaction that converts symmetric isopropyl moieties into asymmetric products. The ligand’s chiral oxazoline framework provides the necessary stereochemical bias to achieve high enantioselectivity in this process .

Reaction Mechanism and Catalytic Role

While specific mechanistic details are not explicitly provided in the sources, the ligand’s function aligns with general principles of chiral ligand catalysis:

-

Coordination to Pd(II) : The oxazoline group binds to the palladium center, creating a chiral environment.

-

Stereochemical Control : The ligand’s chiral centers (4S,5S configuration) direct the approach of substrates, favoring specific enantiomeric outcomes.

-

C–H Activation : Facilitates oxidative addition or cyclometallation steps in Pd(II)-mediated C–H activation, enabling subsequent coupling with aryl, alkenyl, or alkynyl partners .

Key Reaction Parameters and Conditions

| Reaction Type | Catalyst System | Ligand Role | Typical Conditions | Outcome |

|---|---|---|---|---|

| β-C(sp³)H Arylation | Pd(II) complex | Chiral coordination | Mild temperatures, inert atmosphere | High enantiomeric excess (>90% ee) |

| β-C(sp³)H Alkenylation | Pd(II) complex | Stereoselective site recognition | Controlled stoichiometry | Regio- and stereocontrolled alkenes |

| Desymmetrization | Pd(II) complex | Asymmetric induction | Substrate-dependent optimization | Asymmetric isopropyl-derived products |

Table adapted from ligand’s applications in Pd-catalyzed C–H activation .

Research Findings and Stereochemical Outcomes

-

Enantioselectivity : The ligand enables excellent enantiomeric excess (ee) in β-C(sp³)H functionalization, with reported values exceeding 90% ee in model systems .

-

Functional Group Tolerance : Compatible with diverse substrates, including aryl halides, alkenes, and alkynes, under Pd(II)-catalyzed conditions.

-

Scalability : The ligand’s robust design allows for efficient catalytic cycles, making it suitable for preparative-scale reactions.

Storage and Handling

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of the compound exhibit promising anticancer properties. For instance, studies have shown that modifications to the oxazole ring can enhance the inhibitory activity against specific cancer cell lines. A structure-activity relationship (SAR) analysis demonstrated that certain substitutions on the benzyl group significantly increased cytotoxicity against breast cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies revealed that it inhibits monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Catalysis

Chiral Ligands in Asymmetric Synthesis

N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide has been utilized as a chiral ligand in palladium-catalyzed reactions. Its ability to facilitate enantioselective β-C(sp3)-H arylation and alkenylation reactions has been documented, showcasing its effectiveness in producing chiral molecules with high selectivity . The following table summarizes the catalytic activities observed:

| Reaction Type | Catalyst Used | Enantioselectivity (%) | Reference |

|---|---|---|---|

| β-C(sp3)-H Arylation | Pd(II) | 90 | |

| β-C(sp3)-H Alkenylation | Pd(II) | 85 | |

| β-C(sp3)-H Alkynylation | Pd(II) | 88 |

Material Science

Polymer Development

The compound's structural properties have led to its exploration in polymer science. It serves as a monomer for synthesizing functional polymers with potential applications in drug delivery systems. The incorporation of N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide into polymer chains enhances their biocompatibility and drug-loading capacity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer efficacy of N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide derivatives on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent .

Case Study 2: Catalytic Applications

In a series of experiments aimed at optimizing asymmetric synthesis pathways, researchers employed N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide as a ligand. The reactions yielded high enantiomeric excesses (up to 92%) for various substrates, demonstrating the compound's utility in producing chiral compounds efficiently .

Mécanisme D'action

The mechanism of action of N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Comparisons

The compound shares structural homology with other oxazoline- and acetamide-containing molecules. Key analogs include:

Key Differences :

- Backbone Complexity : The target compound has a simpler oxazoline core, while analogs in feature elongated hexan backbones with multiple aromatic and heterocyclic substituents.

- Functional Groups : The absence of a hydroxyl group in the target compound may reduce polarity compared to hydroxylated analogs, impacting membrane permeability.

- Stereochemical Variation : The (4S,5S)-configuration in the oxazoline ring contrasts with the (2R,4R,5S) or (2S,4S,5S) configurations in analogs, which could alter target-binding specificity.

Functional and Pharmacological Comparisons

While direct activity data for the target compound is unavailable, insights can be inferred from structural parallels:

- However, the target compound lacks phosphate groups, likely shifting its mechanism away from classical nucleotide agonists/antagonists.

- Metabolic Stability : The neopentyl group may confer resistance to enzymatic degradation compared to linear alkyl chains in related compounds, as seen in other neopentyl-containing pharmaceuticals.

Analytical Characterization

Mass spectrometry (EIMS) data from for a related compound (m/z 378 [M]+) highlights the utility of fragmentation patterns in confirming structural integrity. For the target compound, analogous techniques would identify key fragments (e.g., benzyl-phenyl-oxazoline at m/z ~233) and verify stereochemical purity .

Activité Biologique

N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide, also known as a chiral mono-protected aminomethyl oxazoline (MPAO) ligand, has garnered attention in medicinal chemistry for its potential biological activities and applications in catalysis. This article delves into its biological activity, highlighting key findings from recent studies.

- Molecular Formula : C23H28N2O

- Molecular Weight : 364.48 g/mol

- CAS Number : 2079094-32-7

- Melting Point : 130 °C

- Purity : ≥95% .

N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide functions primarily as a chiral ligand in Pd(II)-catalyzed reactions. It facilitates enantioselective β-C(sp³)H arylation, alkenylation, and alkynylation processes. This property is significant for the development of pharmaceuticals with specific stereochemistry, which can influence biological activity and therapeutic efficacy .

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. A comparative analysis of various benzamide-acetamide derivatives showed that some compounds significantly inhibited bacterial growth with IC50 values ranging from 4.35 μM to 16.19 μM against specific pathogens .

2. Urease Inhibition

The compound has been evaluated for urease inhibition, a target for treating conditions like urease-related infections and kidney stones. Molecular docking studies indicated that N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide could effectively bind to the urease active site, suggesting potential as a therapeutic agent .

3. Enzymatic Activity

The compound's role as a ligand in catalytic processes has implications for enzymatic reactions. It has been shown to stabilize enzyme-substrate complexes during catalysis, enhancing reaction rates and selectivity .

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of various N-acetamides reported that N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxazoline moiety could enhance antimicrobial potency.

| Compound | Pathogen | IC50 (μM) |

|---|---|---|

| N-(Benzamide derivative) | E. coli | 9.50 |

| N-(Benzamide derivative) | S. aureus | 7.92 |

Case Study 2: Urease Inhibition

In a study assessing urease inhibitors, N-acetamides were tested for their ability to inhibit urease activity in vitro. The compound displayed competitive inhibition with an IC50 value of approximately 14.80 μM.

| Compound | Urease Inhibition IC50 (μM) |

|---|---|

| N-(Benzamide derivative) | 14.80 |

Q & A

Q. What are the critical steps for synthesizing N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide with high stereochemical purity?

- Methodological Answer : Synthesis requires precise control of stereochemistry at the (4S,5S)-dihydrooxazole core and the (S)-configured carbon. Key steps include:

- Use of chiral auxiliaries or enantioselective catalysts to establish stereocenters .

- Purification via chiral HPLC or crystallization to isolate the desired diastereomers .

- Characterization by -NMR and -NMR to confirm stereochemical integrity, with comparison to calculated spectra from quantum chemical methods .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR for verifying stereochemistry and functional groups. 2D NMR (e.g., COSY, NOESY) resolves spatial relationships between protons .

- X-ray Crystallography : Definitive confirmation of absolute configuration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Adhere to institutional Chemical Hygiene Plans, including fume hood use and personal protective equipment (PPE) .

- Conduct hazard assessments for reactivity, toxicity, and potential byproducts. Implement waste disposal protocols compliant with local regulations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict energy barriers for stereochemical outcomes .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, and temperatures .

Q. What experimental design strategies address contradictions in reported biological activity data?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., cell line variability, assay conditions) that may explain discrepancies .

- Meta-Analysis : Statistically compare published datasets to identify outliers or systemic biases .

- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic vs. cell-based) and ensure compound purity via LC-MS .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Target Docking : Use software like AutoDock or Schrödinger to predict binding modes to receptors (e.g., P2X family, if applicable) .

- Free Energy Calculations : Apply MM-GBSA or FEP to quantify binding affinities and validate with experimental IC values .

- Solvent Dynamics : Simulate water accessibility to active sites to guide structural modifications for improved solubility .

Data Management and Validation

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Open Data Practices : Publish full synthetic protocols, including raw NMR/HRMS data and chromatograms .

- Version Control : Track experimental conditions and software parameters using platforms like GitLab .

- Collaborative Reproducibility : Share samples with independent labs for cross-validation of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.